molecular formula C19H24N6 B590734 3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1808381-22-7

3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B590734
CAS No.: 1808381-22-7
M. Wt: 336.443
InChI Key: QIBSOFRHKWZVST-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with 4-(3-phenylpropyl)piperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or ethanol are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the piperazine moiety.

    4-(3-Phenylpropyl)piperazine: Contains the piperazine moiety but lacks the triazolopyridazine core.

    N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: A related compound with similar structural features.

Uniqueness

3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of the triazolopyridazine core and the piperazine moiety, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

1808381-22-7

Molecular Formula

C19H24N6

Molecular Weight

336.443

IUPAC Name

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H

InChI Key

QIBSOFRHKWZVST-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CCCC4=CC=CC=C4

Purity

95%

Origin of Product

United States

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